HJC0123

Description

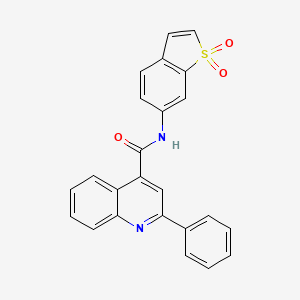

Structure

3D Structure

Properties

Molecular Formula |

C24H16N2O3S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |

InChI Key |

ZUYCAEIBKWUMND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HJC0123; HJC 0123; HJC-0123. |

Origin of Product |

United States |

Foundational & Exploratory

HJC0123: A Potent Inhibitor of the STAT3 Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HJC0123, a novel, orally bioavailable small molecule inhibitor of the Signal Transdtrand Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key driver in the development and progression of numerous human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant potential as an anti-cancer agent by effectively inhibiting STAT3 activity, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models.[1][2]

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily through the direct inhibition of the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by the phosphorylation of STAT3 at the tyrosine residue 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating the transcription of genes involved in cell survival, proliferation, and angiogenesis.[1]

This compound has been shown to downregulate the phosphorylation of STAT3 at Tyr705.[1][2] This inhibition of STAT3 phosphorylation prevents its dimerization and subsequent nuclear translocation, ultimately leading to a blockade of STAT3-mediated gene transcription.[1] The suppression of STAT3 activity by this compound results in several downstream anti-cancer effects, including the inhibition of STAT3 promoter activity and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2]

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and its analogs were determined using MTS assays. The results, summarized in the table below, highlight the low micromolar to nanomolar potency of this compound.

| Compound | Breast Cancer (MCF-7) IC50 (μM) | Breast Cancer (MDA-MB-231) IC50 (μM) | Pancreatic Cancer (AsPC1) IC50 (μM) | Pancreatic Cancer (Panc-1) IC50 (μM) |

| This compound (5) | 0.1 | 2.8 | 4.2 | 3.6 |

| Compound 10 | 0.8 | 5.4 | 3.8 | 4.1 |

| Compound 12 | 0.4 | 3.5 | 2.9 | 3.2 |

| Niclosamide | 0.5 | 1.2 | 1.5 | 1.8 |

Table 1: In vitro anti-proliferative activity of this compound and related compounds against human breast and pancreatic cancer cell lines. Data extracted from Chen et al., 2013.

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound has been confirmed in a preclinical in vivo model. In a study utilizing an MDA-MB-231 human breast cancer xenograft model in immunodeficient nude mice, oral administration of this compound at a dose of 50 mg/kg significantly suppressed tumor growth.[1] This demonstrates the oral bioavailability and potent in vivo anti-cancer activity of this compound.

| Treatment Group | Dosage | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| This compound | 50 mg/kg (p.o.) | Significant Suppression |

Table 2: In vivo efficacy of this compound in an MDA-MB-231 xenograft mouse model. "p.o." denotes oral administration. Data extracted from Chen et al., 2013.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the experimental approach to its characterization, the following diagrams are provided.

References

A Technical Guide to HJC0123: A Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HJC0123, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the fragment-based drug design strategy employed in its discovery, provides in-depth experimental protocols for its synthesis and biological characterization, and presents its activity profile in various cancer cell lines.

Discovery of this compound: A Fragment-Based Approach

This compound was identified through a fragment-based drug design (FBDD) strategy. This approach involves screening small chemical fragments for weak binding to the target protein, followed by the optimization of these fragments into more potent lead compounds. The discovery of this compound utilized six privileged fragments from known STAT3 inhibitors to generate novel scaffolds with enhanced activity and drug-like properties.

Synthesis of this compound

The synthesis of this compound, chemically named 2-phenylquinoline-4-carboxylic acid (1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)amide, is a multi-step process. The general synthetic route involves the formation of the 2-phenylquinoline-4-carboxylic acid core, followed by its coupling with the (1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)amine fragment.

Detailed Synthesis Protocol

A detailed protocol for synthesizing 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction. Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic amount of trifluoroacetic acid in ethanol. The resulting 2-(2-nitrophenyl)-quinoline-4-carboxylic acid is then activated, for example, by conversion to its acyl chloride with thionyl chloride, and subsequently reacted with the appropriate amine to yield the final amide product, this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.

This compound has been shown to inhibit STAT3 promoter activity and downregulate the phosphorylation of STAT3 at tyrosine 705. This inhibition of STAT3 activation leads to an increase in the expression of cleaved caspase-3, inhibition of cell cycle progression, and ultimately, the promotion of apoptosis in cancer cells.[1]

Quantitative Biological Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer (ER-negative) | 0.45 |

| MCF-7 | Breast Cancer (ER-positive) | 0.1[2] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Low micromolar to nanomolar |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for STAT3 and Phospho-STAT3

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.

-

Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

STAT3 Luciferase Reporter Assay

This assay measures the effect of this compound on STAT3 transcriptional activity.

-

Cell Transfection: Co-transfect MDA-MB-231 cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Compound Treatment: Treat the transfected cells with this compound for an additional 24 hours.

-

Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in untreated control cells. A reduction in luciferase activity indicates inhibition of STAT3 transcriptional activity.

Conclusion

This compound is a promising, orally bioavailable STAT3 inhibitor discovered through a fragment-based drug design approach. Its potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, coupled with its demonstrated in vivo efficacy, highlight its potential as a therapeutic agent for cancers with aberrant STAT3 signaling. The detailed protocols provided in this guide should serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

HJC0123: A Novel STAT3 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HJC0123, a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) for cancer therapy. This document details the mechanism of action, preclinical efficacy, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

This compound was identified through fragment-based drug design as a potent inhibitor of STAT3.[1][2][3] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in cell proliferation, survival, angiogenesis, and immune evasion. The therapeutic strategy behind this compound is to directly target this oncogenic signaling pathway.

The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the tyrosine 705 residue.[1] This phosphorylation is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3. By preventing this, this compound effectively downregulates the expression of STAT3 target genes, leading to the induction of apoptosis and inhibition of tumor growth.[1][2][3]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy - IC50 Values

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Estrogen Receptor (ER)-Negative Breast Cancer | Low micromolar to nanomolar range |

| MCF-7 | Estrogen Receptor (ER)-Positive Breast Cancer | 0.1 |

| Pancreatic Cancer Cells | Pancreatic Cancer | Low micromolar to nanomolar range |

Table 2: In Vivo Efficacy - Xenograft Model

| Cancer Model | Treatment | Dosage | Outcome |

| MDA-MB-231 Xenograft | This compound (Oral Gavage) | 50 mg/kg | Significant suppression of tumor growth |

| MDA-MB-231 Xenograft | This compound (Oral Gavage) | up to 150 mg/kg | No significant signs of toxicity |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

STAT3 Promoter Activity Assay

This assay measures the inhibitory effect of this compound on the transcriptional activity of STAT3.

Results: Treatment with 5 µM of this compound inhibited the STAT3 promoter activity in MDA-MB-231 cells by approximately 65% compared to the control.[1]

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein expression levels of p-STAT3 and cleaved caspase-3.

Methodology:

-

Cell Culture and Treatment: MDA-MB-231 cells are cultured to 70-80% confluency and then treated with varying concentrations of this compound or DMSO as a control for a specified duration.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: A dose-dependent decrease in the expression of p-STAT3 and an increase in the expression of cleaved caspase-3 in this compound-treated cells compared to the control.[1]

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy and oral bioavailability of this compound in a mouse model.

Results: Oral administration of this compound at 50 mg/kg significantly suppressed the growth of MDA-MB-231 xenograft tumors in mice.[1]

Therapeutic Potential and Future Directions

This compound has demonstrated significant potential as an orally bioavailable anti-cancer agent.[1][2][3] Its efficacy in preclinical models of breast and pancreatic cancer suggests its potential applicability in a range of solid tumors where STAT3 is a key driver of malignancy.[1][2][3] Furthermore, this compound has been shown to sensitize breast cancer cells to radiation therapy, indicating its potential use in combination with other treatment modalities.[4] By inhibiting STAT3, this compound can induce G2/M cell cycle arrest and inhibit the repair of radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.[4]

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and evaluation in a broader range of cancer models. The promising preclinical data warrants further investigation and potential clinical development of this compound as a novel cancer therapeutic.

References

- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Vivo Efficacy of HJC0123 in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 signaling pathway therefore represents a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical xenograft models, based on currently available data.

Core Efficacy Data

The in vivo antitumor activity of this compound was evaluated in a xenograft model using the human breast cancer cell line MDA-MB-231.[1] Oral administration of this compound resulted in significant suppression of tumor growth.[1]

Quantitative Analysis of Tumor Growth Inhibition

| Xenograft Model | Treatment Group | Dosage | Administration Route | Observation Period | Outcome |

| MDA-MB-231 | This compound | 50 mg/kg | Oral Gavage | Not Specified | Significant suppression of xenograft tumor growth |

| MDA-MB-231 | Vehicle Control | Not Applicable | Oral Gavage | Not Specified | Progressive tumor growth |

Detailed quantitative data on tumor volume over time, statistical significance (p-values), and potential effects on animal body weight are not fully available in the provided search results but are represented graphically in the source literature.

Experimental Protocols

The following protocol outlines the methodology used to assess the in vivo efficacy of this compound in the MDA-MB-231 xenograft model.

Xenograft Model Establishment

-

Cell Line: Human breast adenocarcinoma MDA-MB-231 cells were utilized.

-

Animal Model: Immunodeficient nude mice were used as the host for the xenograft tumors.

-

Implantation: MDA-MB-231 cells were subcutaneously injected into the mice to establish tumors.

Drug Administration and Monitoring

-

Treatment Group: Mice bearing established tumors were treated with this compound.

-

Control Group: A control group of tumor-bearing mice received a vehicle solution.

-

Dosing: this compound was administered orally via gavage at a dose of 50 mg/kg.[1]

-

Tumor Measurement: Tumor volume was measured at regular intervals to monitor growth.

-

Duration: The study was carried out for a predefined period to assess the long-term effects of the treatment.

Mechanism of Action: STAT3 Signaling Pathway Inhibition

This compound exerts its anticancer effects by targeting the STAT3 signaling pathway. In many cancer cells, STAT3 is persistently activated, leading to the transcription of genes involved in cell proliferation and survival.

Extracellular signals, such as cytokines and growth factors, activate cell surface receptors, which in turn leads to the phosphorylation of STAT3 at the tyrosine 705 residue (Tyr-705).[1] This phosphorylation event is critical for the subsequent dimerization of STAT3 monomers through a reciprocal phosphotyrosine-SH2 domain interaction.[1] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and drive the expression of target genes.[1]

This compound has been shown to inhibit the promoter activity of STAT3 and downregulate the phosphorylation of STAT3.[1][2] This disruption of STAT3 activation leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis, as evidenced by an increase in the expression of cleaved caspase-3.[1][2]

Conclusion

The available preclinical data demonstrate that this compound is an orally bioavailable STAT3 inhibitor with significant in vivo antitumor efficacy in a breast cancer xenograft model.[1][2] Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation, supports its development as a potential therapeutic agent for cancers with aberrant STAT3 signaling. Further studies are warranted to fully elucidate its efficacy profile across a broader range of cancer models and to establish a comprehensive safety profile.

References

- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

HJC0123: A Potential Therapeutic Agent for Liver Fibrosis - A Technical Guide

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins that distort the normal liver architecture and can lead to cirrhosis and liver failure.[1][2][3] Hepatic stellate cells (HSCs) are the primary source of ECM production in the fibrotic liver.[1][4][5] The activation of HSCs is a critical event in the progression of liver fibrosis.[2] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a crucial role in promoting the survival, proliferation, and activation of HSCs, contributing to fibrogenesis.[1][4][6][7] HJC0123 is a novel, small molecule inhibitor of STAT3, discovered through a fragment-based drug design approach, that has shown potential as a therapeutic agent for liver fibrosis.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action, in vitro efficacy, and experimental protocols related to the investigation of this compound as a potential treatment for liver fibrosis.

Core Mechanism of Action: STAT3 Inhibition

This compound exerts its anti-fibrotic effects by directly targeting the STAT3 signaling pathway in hepatic stellate cells. The primary mechanism involves the inhibition of STAT3 phosphorylation, which is a critical step for its activation.[4][6] By preventing phosphorylation, this compound blocks the subsequent dimerization, nuclear translocation, and transcriptional activity of STAT3.[1][4][6] This leads to a downstream reduction in the expression of STAT3-regulated genes that are involved in cell proliferation, survival, and activation.[1][4][6]

Furthermore, this compound has been shown to decrease the expression of STAT3-regulated proteins, induce cell cycle arrest, and promote apoptosis in HSCs.[1][4][6] It also downregulates Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of cytokine signaling.[1][4] Interestingly, this compound treatment has been observed to increase the production of Interleukin-6 (IL-6) and decrease Transforming Growth Factor-beta (TGF-β) induced Smad2/3 phosphorylation, suggesting a broader impact on the fibrotic microenvironment.[1][4]

Quantitative Data on In Vitro Efficacy

The anti-fibrotic potential of this compound has been evaluated through various in vitro experiments using human hepatic stellate cell lines (e.g., LX-2). The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Hepatic Stellate Cell Proliferation

| Cell Line | Assay | Parameter | Value | Reference |

| Human HSCs | Alamar Blue | IC50 | Submicromolar concentrations | [1][5] |

| C3A (hepatocytes) | Cell Viability | IC50 | 5.61 µM (95% CI 4.84-6.49) | [6] |

Table 2: Effect of this compound on Hepatic Stellate Cell Activation and ECM Production

| Marker | Cell Line | Treatment | Effect | % Reduction | Reference |

| α-SMA | LX-2 | 1 µM this compound (24h) | Dose-dependent inhibition of expression | 36% | [6] |

| α-SMA | LX-2 | This compound (48h) | Inhibition of expression | 83% | [6] |

| α-SMA | LX-2 | This compound (72h) | Inhibition of expression | 89% | [6] |

| α-SMA (Immunofluorescence) | LX-2 | This compound | Reduction of expression | 83% | [6] |

| Collagen Type I (Immunofluorescence) | LX-2 | 1 µM this compound (24h) | Significant decrease in expression | Not specified | [6] |

| Fibronectin | LX-2 | This compound | Downregulated expression | Not specified | [1][6] |

Table 3: Effect of this compound on Cell Cycle and Apoptosis in Hepatic Stellate Cells

| Process | Cell Line | Effect | Reference |

| Cell Cycle | LX-2 | Induced cell cycle arrest | [1][6] |

| Apoptosis | LX-2 | Promoted apoptosis | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Cell Culture

Human hepatic stellate cells (LX-2) and human hepatoma cells (C3A) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Alamar Blue)

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add Alamar Blue reagent to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined using non-linear regression analysis.

Western Immunoblotting

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-α-SMA, anti-STAT3, anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) for 30 minutes.

-

Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen Type I) overnight at 4°C.

-

Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of liver fibrosis.[6] Its targeted inhibition of the STAT3 signaling pathway in hepatic stellate cells effectively suppresses their fibrogenic properties, including proliferation, activation, and ECM production.[1][4][6] The in vitro data demonstrate potent anti-fibrotic effects at submicromolar concentrations with a favorable cytotoxicity profile against hepatocytes.[6] Further pharmacological development and in vivo studies are warranted to establish the clinical potential of this compound in treating patients with liver fibrosis.[4][6]

References

- 1. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liver Fibrosis: Mechanistic Concepts and Therapeutic Perspectives [mdpi.com]

- 4. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Fragment-Based Design of HJC0123: A Technical Guide to a Novel STAT3 Inhibitor

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell proliferation, differentiation, and apoptosis.[1] Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][2] HJC0123 is a potent, orally bioavailable small molecule inhibitor of STAT3, discovered through a meticulous fragment-based drug design (FBDD) strategy.[1][2][3] This technical guide provides an in-depth overview of the design, synthesis, and pharmacological evaluation of this compound, intended for researchers and professionals in the field of drug discovery.

Core Strategy: Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind to the target protein.[1] These fragments are then grown, linked, or combined to generate more potent molecules with drug-like properties. The development of this compound utilized six "privileged fragments" derived from four known STAT3 inhibitors: niclosamide, STX-0119, WP1066, and stattic.[1][4][5] This strategy aimed to combine the favorable binding orientations of these fragments to achieve a synergistic effect on binding affinity and inhibitory activity.[1]

Mechanism of Action: Targeting the STAT3 Signaling Pathway

STAT3 is activated through phosphorylation at the tyrosine 705 residue (Tyr-705) by upstream kinases, such as Janus kinases (JAKs).[1] This phosphorylation event triggers the dimerization of STAT3 monomers via a reciprocal interaction between the phosphotyrosine of one monomer and the SH2 domain of another.[1] The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements and initiates the transcription of target genes involved in tumorigenesis.[1] this compound exerts its anticancer effects by inhibiting this pathway. Specifically, it downregulates the phosphorylation of STAT3, thereby preventing its dimerization and subsequent nuclear functions.[1][2][3] This leads to the inhibition of STAT3-mediated gene transcription, cell cycle arrest, and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

HJC0123: A Potent, Orally Bioavailable STAT3 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cellular processes integral to cancer progression. Developed through a fragment-based drug design approach, this compound has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in mediating signals from various cytokines and growth factors, thereby influencing fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, making it a compelling target for therapeutic intervention.

This compound was identified as a potent STAT3 inhibitor through a systematic, fragment-based drug design strategy. It has been shown to effectively suppress STAT3 activity, leading to the inhibition of tumor cell growth and induction of apoptosis. This document details the pharmacological profile of this compound, presenting key data and experimental methodologies to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. Its mechanism of action involves several key steps:

-

Inhibition of STAT3 Phosphorylation: this compound downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3 Tyr705). This phosphorylation event is essential for the dimerization and subsequent activation of STAT3.

-

Suppression of STAT3 Transcriptional Activity: By inhibiting STAT3 phosphorylation, this compound prevents its dimerization and translocation to the nucleus, thereby inhibiting its ability to bind to DNA and regulate the transcription of target genes.[1][2][3][4][5] This has been confirmed through STAT3-dependent luciferase reporter assays, where this compound significantly reduced reporter activity.[3][5]

-

Modulation of Downstream STAT3 Targets: The inhibition of STAT3 activity by this compound leads to the downregulation of various downstream target genes that are crucial for tumor cell survival and proliferation. These include anti-apoptotic proteins such as Bcl-2 and survivin.

-

Induction of Apoptosis: A key consequence of STAT3 inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3][4][5]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, further contributing to its anti-proliferative effects.[1][2][4][5]

The following diagram illustrates the signaling pathway targeted by this compound.

Data Presentation

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 0.1 | [5] |

| MDA-MB-231 | Breast Cancer (ER-) | 0.29 | [6] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Low µM to nM | [1][2][3][4][5] |

| Hepatic Stellate Cells | Liver Fibrosis Model | Sub-µM | [1] |

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft model using MDA-MB-231 human breast cancer cells in immunodeficient nude mice.

| Animal Model | Tumor Type | Treatment | Dosing | Outcome | Reference |

| Nude Mice | MDA-MB-231 Xenograft | This compound | 50 mg/kg, p.o. | Significant suppression of tumor growth | [3] |

p.o. - per os (by mouth)

Notably, no significant signs of toxicity were observed at doses up to 150 mg/kg, indicating a favorable safety profile.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and other relevant cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which was then diluted in culture medium to the desired concentrations for experiments. The final DMSO concentration was kept below 0.1%.

Cell Viability Assay

The anti-proliferative effect of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates were incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Western blotting was used to assess the levels of total STAT3, phosphorylated STAT3 (pSTAT3), and cleaved caspase-3.

-

Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against STAT3, pSTAT3 (Tyr705), cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Transfection: MDA-MB-231 cells were transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Drug Treatment: After 24 hours of transfection, the cells were treated with this compound or vehicle control.

-

Cell Lysis and Luciferase Assay: After the treatment period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The STAT3 transcriptional activity was expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.

-

Cell Treatment and Harvesting: Cells were treated with this compound for 24-48 hours, then harvested by trypsinization.

-

Fixation: The cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate cell cycle analysis software.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

-

Cell Treatment and Harvesting: Cells were treated with this compound for the desired time, then harvested.

-

Staining: The cells were washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells were immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of live, early apoptotic, late apoptotic, and necrotic cells were determined based on their fluorescence profiles.

In Vivo Xenograft Tumor Model

The anti-tumor activity of this compound in vivo was assessed using a subcutaneous xenograft model.

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.

-

Tumor Cell Implantation: MDA-MB-231 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) were injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth was monitored by measuring the tumor volume with calipers every other day. Tumor volume was calculated using the formula: (length × width^2) / 2.

-

Drug Treatment: When the tumors reached a certain volume (e.g., 100-150 mm^3), the mice were randomized into treatment and control groups. This compound (50 mg/kg) or vehicle was administered orally once daily.

-

Efficacy Evaluation: The tumor volumes and body weights of the mice were recorded throughout the treatment period. At the end of the study, the tumors were excised and weighed.

Mandatory Visualizations

The following diagrams provide visual representations of key experimental workflows and logical relationships related to the pharmacological evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable STAT3 inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers characterized by aberrant STAT3 activation. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their exploration of this compound and other STAT3-targeting therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

HJC0123 protocol for in vitro cell culture studies

Application Notes and Protocols for HJC0123

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing cell viability, apoptosis, and target engagement.

Materials and Reagents

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, U-87 MG)

-

Culture Media: DMEM, RPMI-1640, or other appropriate base media

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents:

-

This compound (provided as a 10 mM stock in DMSO)

-

DMSO (Cell culture grade)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

RIPA Lysis and Extraction Buffer (Thermo Fisher)

-

Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher)

-

BCA Protein Assay Kit (Thermo Fisher)

-

Primary antibodies: anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR (Ser2448), anti-β-actin

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader (absorbance and luminescence)

-

Western blotting equipment (electrophoresis and transfer systems)

-

Chemiluminescence imager

-

Experimental Protocols

General Cell Culture and Maintenance

-

Maintain selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.

Cell Viability (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

-

Cell Seeding: Seed 10,000 cells per well in a white-walled 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.

-

Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1 hour, protected from light.

-

Measurement: Measure the luminescence of each well using a microplate reader.

-

Analysis: Normalize the luminescence signal to the vehicle control to determine the fold increase in caspase activity.

Western Blot Analysis for Target Engagement

This protocol is used to confirm that this compound inhibits the phosphorylation of its downstream targets, Akt and mTOR.

-

Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a chemiluminescence imager.

-

Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.

Results and Data Presentation

This compound Inhibits Cell Proliferation

This compound demonstrates potent anti-proliferative activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.

| Table 1: IC50 Values of this compound in Cancer Cell Lines | |

| Cell Line | Tumor Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| U-87 MG | Glioblastoma |

This compound Induces Apoptosis

Treatment with this compound leads to a dose-dependent increase in apoptosis, as measured by caspase-3/7 activity.

| Table 2: Caspase-3/7 Activity after 24h this compound Treatment | |

| Cell Line | Treatment |

| MCF-7 | This compound (55 nM) |

| MCF-7 | This compound (550 nM) |

| A549 | This compound (120 nM) |

| A549 | This compound (1200 nM) |

This compound Modulates the PI3K/Akt/mTOR Pathway

Western blot analysis confirms that this compound inhibits the phosphorylation of key downstream effectors of the PI3K pathway. Treatment of U-87 MG cells for 4 hours with this compound resulted in a significant reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), while total protein levels remained unchanged.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| High variability in MTT assay | Uneven cell seeding; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Avoid using outer wells of the plate. |

| No change in p-Akt levels | Treatment time is too long/short; Drug is inactive. | Perform a time-course experiment (e.g., 0.5, 1, 2, 4 hours); Verify compound activity. |

| Weak signal in Western blot | Insufficient protein loaded; Low antibody concentration. | Increase protein load to 30-40 µg; Optimize primary antibody dilution. |

| High background in apoptosis assay | High cell density causing spontaneous apoptosis. | Optimize cell seeding density to ensure cells are not overly confluent at the time of assay. |

Application Notes and Protocols for HJC0123 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is frequently observed in various human cancers, including breast cancer, and is associated with tumor progression, metastasis, and chemoresistance.[1][2] this compound exerts its anti-cancer effects by downregulating the phosphorylation of STAT3, which in turn modulates the expression of downstream target genes involved in cell proliferation, apoptosis, and cell cycle progression.[1][3] These application notes provide detailed protocols for utilizing this compound in breast cancer cell lines to study its therapeutic potential.

Mechanism of Action

This compound primarily targets the STAT3 signaling pathway. In many breast cancer cells, upstream signals such as interleukin-6 (IL-6) lead to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival (e.g., Bcl-2) and proliferation, while inhibiting apoptosis. This compound inhibits this cascade by reducing the levels of p-STAT3.[1] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately inducing apoptosis.[2]

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| MCF-7 | ER-positive | 0.1 | [4] |

| MDA-MB-231 | Triple-negative | Not specified, but potent | [1][3] |

| MCF-7/Adr | Doxorubicin-resistant | Not specified, but significant inhibition | [2] |

Cellular Effects of this compound in MDA-MB-231 Cells

| Parameter | Effect | Method | Reference |

| STAT3 Promoter Activity | ~65% inhibition at 5 µM | Luciferase Reporter Assay | [1] |

| p-STAT3 (Tyr-705) | Suppressed | Western Blot | [1] |

| Total STAT3 | Reduced | Western Blot | [1] |

| Cleaved Caspase-3 | Increased | Western Blot | [1] |

| Bcl-2 | Decreased | Western Blot | [2] |

| Bax | Increased | Western Blot | [2] |

| Apoptosis | Dose-dependent increase | Flow Cytometry (Annexin V) | [1] |

| Cell Cycle | S phase arrest | Flow Cytometry | [1] |

| Cell Cycle (with X-ray) | G2/M arrest | Flow Cytometry | [2] |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete growth medium.[1]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01, 0.1, 1, 5, 10, and 100 µM.[1] Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of STAT3, p-STAT3, and apoptosis markers.

Materials:

-

Breast cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for 24 or 48 hours.[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

Breast cancer cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

-

Breast cancer cells treated with this compound

-

Cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data can be used to model the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for HJC0123 in Pancreatic Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in the proliferation, survival, and invasion of various cancers, including pancreatic ductal adenocarcinoma (PDAC). This compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.[1] In vitro studies have demonstrated the efficacy of this compound in inducing apoptosis and inhibiting the proliferation of pancreatic cancer cell lines.[1] While in vivo data for this compound in pancreatic cancer models is not yet published, its efficacy has been demonstrated in a breast cancer xenograft model, providing a basis for designing preclinical studies in pancreatic cancer.

These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer animal models, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Quantitative data from in vivo studies with this compound should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment groups.

Table 1: In Vitro IC50 Values for this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| AsPC-1 | Data not available in provided search results |

| Panc-1 | Data not available in provided search results |

Note: While the search results indicate this compound is effective against these cell lines, specific IC50 values were not found.

Table 2: Suggested In Vivo Efficacy Data for this compound in a Pancreatic Cancer Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) | Survival Rate (%) at Day Y |

| Vehicle Control | - | Oral | 0 | |||

| This compound | 50 (proposed) | Oral | ||||

| Positive Control (e.g., Gemcitabine) | Standard Dose | Standard Route |

Experimental Protocols

The following protocols are adapted from established methods for creating pancreatic cancer animal models and from a study utilizing this compound in a breast cancer xenograft model. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.

Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model

This model is suitable for evaluating the systemic efficacy of this compound on tumor growth.

1. Materials:

-

Cell Line: PANC-1 or AsPC-1 human pancreatic adenocarcinoma cells.

-

Animals: 6-8 week old female athymic nude mice.

-

Reagents: this compound, vehicle for oral gavage (e.g., PEG400, 0.2% Carboxymethyl cellulose), Matrigel, PBS.

-

Equipment: Calipers, animal balance, oral gavage needles.

2. Procedure:

-

Cell Preparation: Culture PANC-1 or AsPC-1 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration:

-

This compound Group: Administer this compound orally at a proposed dose of 50 mg/kg daily. The dosage is based on a study in a breast cancer xenograft model.[1]

-

Vehicle Control Group: Administer the corresponding vehicle orally on the same schedule.

-

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

-

Endpoint Analysis:

-

Weigh the excised tumors.

-

Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

-

Conduct Western blot analysis on tumor lysates to measure the levels of total STAT3 and phosphorylated STAT3 (Tyr-705).

-

Protocol 2: Orthotopic Pancreatic Cancer Model

This model more accurately recapitulates the tumor microenvironment of human pancreatic cancer.

1. Materials:

-

Cell Line: Luciferase-expressing PANC-1 or AsPC-1 cells.

-

Animals: 6-8 week old female athymic nude mice.

-

Reagents: this compound, vehicle, anesthesia.

-

Equipment: Surgical instruments, bioluminescence imaging system.

2. Procedure:

-

Cell Preparation: Prepare luciferase-expressing pancreatic cancer cells as described in Protocol 1.

-

Surgical Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject 1 x 10⁶ cells in 20-30 µL of PBS/Matrigel into the tail of the pancreas.

-

Suture the incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth weekly using a bioluminescence imaging system.

-

Treatment Initiation: Once tumors are established (detectable bioluminescent signal), randomize mice into treatment groups.

-

Drug Administration: Administer this compound or vehicle as described in Protocol 1.

-

Data Collection and Endpoint Analysis:

-

Monitor tumor burden via bioluminescence imaging weekly.

-

Monitor body weight and overall health.

-

At the end of the study, euthanize the mice and perform necropsy to assess for primary tumor size and metastasis to other organs (e.g., liver, lungs).

-

Conduct histological and molecular analyses as described in Protocol 1 on the primary tumor and any metastatic lesions.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Western Blot Analysis of pSTAT3 Following HJC0123 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1] The constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor progression and drug resistance.[1] Activation of STAT3 occurs primarily through phosphorylation at the Tyrosine 705 (Tyr705) residue, often initiated by Janus kinases (JAKs) in response to cytokines and growth factors.[1] This phosphorylation leads to STAT3 dimerization, nuclear translocation, and the subsequent regulation of target gene expression.[1]

HJC0123 is a novel, orally bioavailable small molecule inhibitor of STAT3.[2][3] It has been shown to downregulate the phosphorylation of STAT3, thereby inhibiting its activity.[2][4][5] This application note provides a detailed protocol for assessing the efficacy of this compound in reducing STAT3 phosphorylation at Tyr705 (pSTAT3) using Western blot analysis, a fundamental technique to verify the on-target effect of such inhibitors.[1][6]

Signaling Pathway of STAT3 Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to STAT3 activation and the mechanism of inhibition by this compound.

Caption: STAT3 signaling pathway and this compound inhibition.

Experimental Workflow for Western Blot Analysis

The diagram below outlines the key steps for performing a Western blot analysis to measure pSTAT3 levels after this compound treatment.

Caption: Western blot experimental workflow.

Data Presentation

The following tables summarize the expected qualitative and representative quantitative results of this compound treatment on pSTAT3 and total STAT3 levels in a cancer cell line, such as MDA-MB-231 breast cancer cells, based on published findings.[3]

Table 1: Qualitative Western Blot Results

| Treatment Group | pSTAT3 (Tyr705) Expression | Total STAT3 Expression | Loading Control (β-Actin) |

| Vehicle Control (DMSO) | High | High | Unchanged |

| This compound (Low Conc.) | Reduced | Slightly Reduced | Unchanged |

| This compound (High Conc.) | Significantly Reduced | Reduced | Unchanged |

Table 2: Representative Quantitative Analysis of Western Blot Bands

| Treatment Group | This compound Conc. (µM) | Relative pSTAT3/Total STAT3 Ratio (Normalized to Control) |

| Vehicle Control | 0 | 1.00 |

| This compound | 1 | 0.65 |

| This compound | 5 | 0.25 |

| This compound | 10 | 0.10 |

Note: The quantitative data presented are representative and intended for illustrative purposes. Actual values will vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)

-

This compound: Stock solution in DMSO

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors[1]

-

Protein Assay Reagent: BCA or Bradford reagent

-

Sample Buffer: 4x Laemmli sample buffer

-

SDS-PAGE Gels: 8-10% polyacrylamide gels[1]

-

Transfer Buffer: Towbin buffer

-

Membrane: PVDF or nitrocellulose membrane[7]

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST[1]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology #7074)

-

HRP-linked anti-mouse IgG (e.g., Cell Signaling Technology #7076)[6]

-

-

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate[1]

-

Phosphate-Buffered Saline (PBS) [1]

Protocol

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Lysis and Protein Extraction:

-

Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.[1]

-

Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[1]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

-

Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to 20-30 µg of protein and heat at 95-100°C for 5-10 minutes.[1]

-

Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. STAT3 typically runs at 79/86 kDa.[1]

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST (recommended for phospho-antibodies to reduce background).[1]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1]

-

For total STAT3 and the loading control, separate blots can be run or the same blot can be stripped and re-probed.

-

-

Washing and Secondary Antibody Incubation:

-

Signal Detection:

-

Stripping and Re-probing (Optional):

-

To detect total STAT3 or a loading control on the same membrane, the membrane can be stripped.

-

Wash the membrane in TBST.

-

Incubate in a stripping buffer (e.g., 0.2 M Glycine, pH 2.5, 0.05% Tween 20) for 30 minutes at 70°C.[7]

-

Wash thoroughly with TBST.

-

Block the membrane again and proceed with the primary antibody incubation for total STAT3 or the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pSTAT3 band intensity to the total STAT3 band intensity.

-

Further normalize the results to the loading control (e.g., β-actin) to account for any loading inaccuracies.

-

Express the data as a fold change relative to the vehicle-treated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HJC0123 Administration in Nude Mice Xenografts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of HJC0123, a novel, orally bioavailable STAT3 inhibitor, in nude mice xenograft models. The provided information is based on preclinical studies demonstrating its efficacy in suppressing tumor growth.

Introduction

This compound is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3] this compound exerts its anticancer effects by inhibiting STAT3 phosphorylation, leading to the downregulation of STAT3 target genes, induction of apoptosis, and inhibition of cell cycle progression.[1][2][4][5] In vivo studies using nude mice xenografts have demonstrated the significant anti-tumor activity of this compound, highlighting its potential as a therapeutic agent for cancer.[1][2][4]

Key Experimental Data

The following tables summarize the quantitative data from in vivo studies of this compound in a breast cancer xenograft model.

Table 1: Xenograft Model Details